molecular formula C10H12ClNO B1295404 2-chloro-N-(3,4-dimethylphenyl)acetamide CAS No. 2564-04-7

2-chloro-N-(3,4-dimethylphenyl)acetamide

Cat. No. B1295404
CAS RN: 2564-04-7
M. Wt: 197.66 g/mol
InChI Key: XFHKJXKFJYKUQX-UHFFFAOYSA-N
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Description

2-chloro-N-(3,4-dimethylphenyl)acetamide is a chemical compound with the CAS Number: 2564-04-7 . It has a molecular weight of 197.66 . The compound is a solid at room temperature .


Physical And Chemical Properties Analysis

2-chloro-N-(3,4-dimethylphenyl)acetamide is a powder with a melting point of 106-107°C .

Scientific Research Applications

Crystallography

The compound has been studied in the field of crystallography . The conformation of the C=O bond in the structure of the compound is anti to the N—H bond and to the methylene H atoms in the side chain in both the independent molecules comprising the asymmetric unit . This information is crucial for understanding the compound’s physical properties and potential applications.

Herbicide Metabolism and Toxicology

Research has been conducted into the metabolism of chloroacetamide herbicides, including compounds structurally related to 2-Chloro-N-(3,4-dimethylphenyl)acetamide. Understanding the metabolism of these compounds can help in assessing their environmental impact and safety.

Analytical Chemistry

The compound has been used in the simultaneous determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection . This application is important in the field of analytical chemistry, particularly in drug testing and monitoring.

Safety and Hazards

The safety data sheet for a similar compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

2-chloro-N-(3,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-3-4-9(5-8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHKJXKFJYKUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280642
Record name 2-chloro-N-(3,4-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2564-04-7
Record name 2564-04-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(3,4-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the conformation of the C=O bond in 2-chloro-N-(3,4-dimethylphenyl)acetamide?

A1: The C=O bond adopts an anti conformation relative to both the N-H bond and the methylene H atoms of the side chain in both independent molecules within the asymmetric unit []. You can visualize this by imagining the C=O bond pointing in the opposite direction to the N-H bond and the two hydrogen atoms connected to the carbon atom adjacent to the carbonyl group.

Q2: How does the conformation of the N-H bond differ between the two independent molecules of 2-chloro-N-(3,4-dimethylphenyl)acetamide in the asymmetric unit?

A2: While the C=O bond conformation is consistent, the N-H bond shows different orientations in the two molecules. In one molecule, the N-H bond is syn to the meta-methyl substituent on the aromatic ring. This means the N-H bond and the methyl group on the third position of the benzene ring are pointing towards the same side. In the other molecule, the N-H bond is anti to the meta-methyl group, meaning they are pointing in opposite directions [].

Q3: How are the two independent molecules of 2-chloro-N-(3,4-dimethylphenyl)acetamide arranged in the crystal structure?

A3: The two independent molecules are linked by intermolecular N-H⋯O hydrogen bonding, forming chains that run parallel to the crystallographic b axis []. This indicates that the N-H group of one molecule forms a hydrogen bond with the oxygen atom of the carbonyl group (C=O) of a neighboring molecule.

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